N3-Methyluridine

RNA Conformation Nucleoside Analog Structural Biology

N3-Methyluridine (m3U) features a methyl group at the N3 position of uracil, imparting unique anti-conformational preference and resistance to pyrimidine nucleoside phosphorylase—unlike 5-methyluridine or pseudouridine. This prevents catabolic degradation in oligonucleotide applications. It is the essential precursor for 2'-O-alkyl/2'-fluoro-m3U phosphoramidites used in stabilized siRNA, antisense, and aptamer therapeutics. Its duplex-destabilizing property enables siRNA passenger strand engineering for enhanced RISC loading. Also serves as a ≥98% HPLC-certified analytical standard for LC-MS/MS RNA modification profiling.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 2140-69-4
Cat. No. B1581624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Methyluridine
CAS2140-69-4
Synonyms3-methyluridine
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3
InChIKeyUTQUILVPBZEHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-Methyluridine (CAS 2140-69-4): A Foundational N3-Methylated RNA Nucleoside for Epitranscriptomic and Oligonucleotide Therapeutics Research


N3-Methyluridine (also known as 3-methyluridine or m3U) is an endogenously occurring, post-transcriptionally modified pyrimidine nucleoside. It is characterized by a methyl group substitution at the N3 position of the uracil base . In nature, m3U is a conserved RNA modification detected in the ribosomal RNA (rRNA) of all domains of life, including archaeal 23S rRNA, eubacterial 16S and 23S rRNA, and eukaryotic 18S, 25S, and 28S rRNAs [1]. As a modified RNA building block, it serves as a critical tool for studying RNA structure, function, and metabolism, as well as a key synthetic intermediate for developing stabilized therapeutic oligonucleotides.

Why Uridine or Other Common RNA Analogs Cannot Substitute for N3-Methyluridine in Specialized Applications


The specific N3-methylation on the uracil base imparts a unique conformational preference and altered biochemical reactivity to N3-Methyluridine that is not present in unmodified uridine or other common analogs like pseudouridine (Ψ) or 5-methyluridine (m5U). These differences are critical in applications requiring precise RNA structural mimicry, metabolic stability, or enzymatic recognition. For instance, the N3-methyl group alters the nucleoside's preferred orientation around the glycosidic bond (anti vs. syn conformation) compared to its isomer 3-methylpseudouridine, directly impacting its incorporation and function in structured RNAs [1]. Furthermore, this modification renders the nucleoside a poor substrate for pyrimidine nucleoside phosphorylase, a major catabolic enzyme, thereby conferring a distinct metabolic profile compared to 5-substituted uridines like 5-methyluridine [2]. Therefore, substituting N3-Methyluridine with a cheaper or more readily available analog in a validated research protocol or therapeutic candidate will likely result in altered molecular conformation, different enzymatic degradation rates, and unpredictable performance.

N3-Methyluridine (CAS 2140-69-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


N3-Methyluridine vs. 3-Methylpseudouridine: Distinct Solution Conformations Impacting RNA Structure and Function

In a direct NMR spectroscopy study, N3-Methyluridine (m3U) and its isomer 3-methylpseudouridine (m3Ψ) exhibited fundamentally different conformational preferences in solution. m3U predominantly adopts the anti conformation around the glycosidic bond, whereas m3Ψ favors the syn conformation. This distinction is critical for applications where the orientation of the base relative to the sugar moiety dictates molecular interactions, such as in aptamer design or structural RNA studies [1].

RNA Conformation Nucleoside Analog Structural Biology

N3-Methyluridine vs. 5-Methyluridine: Superior Metabolic Stability via Resistance to Phosphorolysis

An enzyme kinetics study using pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium demonstrated that N3-Methyluridine (m3U) is a very poor substrate compared to 5-methyluridine (m5U). This resistance to enzymatic phosphorolysis suggests that oligonucleotides containing m3U will exhibit enhanced metabolic stability in biological systems where pyrimidine nucleoside phosphorylase activity is present [1].

Nucleoside Metabolism Enzyme Substrate Specificity Drug Metabolism

N3-Methyluridine Derivatives vs. 2'-F and 2'-OMe Modified Oligonucleotides: Superior Nuclease Resistance

A comprehensive stability study of modified oligonucleotides demonstrated that 2'-O-alkyl-m3U modifications confer significantly higher resistance to exonuclease degradation compared to oligonucleotides modified with m3U alone or with common 2'-fluoro (2'-F) or 2'-O-methyl (2'-OMe) chemistries [1]. This enhancement is attributed to steric hindrance in the enzyme active site as shown by molecular dynamics simulations, indicating that the m3U core provides a superior scaffold for developing highly stable oligonucleotide therapeutics [1].

Oligonucleotide Therapeutics Nuclease Stability Antisense/siRNA

N3-Methyluridine Derivative 2'-OMe-m3U Modestly Improves siRNA Half-Life in Human Serum

A follow-up study evaluating the performance of m3U derivatives in the context of small interfering RNAs (siRNAs) found that incorporating 2'-O-methyl-N3-methyluridine (2'-OMe-m3U) and 2'-O-ethyl-N3-methyluridine (2'-OEt-m3U) modifications slightly improved the half-lives of siRNA strands when incubated in human serum compared to unmodified siRNA controls [1].

siRNA Therapeutics RNAi Human Serum Stability

N3-Methyluridine Purity Specifications: Enabling Reproducible Research and Scale-Up

Reputable vendors, such as TCI America, specify N3-Methyluridine with a purity of >98.0% as determined by both HPLC (area%) and volumetric analysis . This high level of purity is critical for reproducible synthesis of phosphoramidite monomers and subsequent solid-phase oligonucleotide synthesis, as impurities can lead to lower coupling efficiencies, truncated sequences, and difficult purifications [1].

Analytical Chemistry Quality Control Procurement Specification

Defined Applications for N3-Methyluridine (CAS 2140-69-4) Based on Verified Evidence


Synthesis of Metabolically Stable and Conformationally Precise RNA Therapeutics

N3-Methyluridine is the essential starting material for synthesizing 2'-O-alkyl/2'-fluoro-m3U phosphoramidites [1]. These monomers are incorporated into therapeutic oligonucleotides (antisense, siRNA, aptamers) to confer enhanced nuclease resistance compared to standard 2'-F or 2'-OMe modifications [2], and to resist enzymatic cleavage by pyrimidine nucleoside phosphorylase, unlike 5-methyluridine [3]. This application is directly supported by its differentiation in both stability and enzymatic recognition.

Investigating Structure-Function Relationships in Ribosomal and Other Non-Coding RNAs

As a naturally occurring modification at specific positions in ribosomal RNAs (e.g., 23S rRNA of E. coli), N3-Methyluridine can be incorporated into synthetic RNA constructs to study its role in ribosome assembly, translation fidelity, and antibiotic resistance [2]. Its distinct anti-conformational preference, as opposed to the syn-conformation of 3-methylpseudouridine, is a key parameter for accurately mimicking the native state of m3U-modified RNA for functional assays [4].

Development of RNA-Based Probes and Tools Requiring a Thermodynamically Destabilizing Modification

Research has shown that N3-Methyluridine modifications can reduce the thermal stability of RNA duplexes by disrupting Watson-Crick hydrogen bonding and base-stacking interactions [2]. This property is advantageous for engineering specific thermodynamic asymmetries in siRNA passenger strands to enhance guide strand loading into the RISC complex and improve RNAi activity [5]. This offers a distinct functional outcome compared to modifications that universally increase duplex stability.

Analytical Reference Standard for Epitranscriptomic LC-MS/MS Assays

N3-Methyluridine serves as a high-purity (>98.0% by HPLC) analytical standard for the development and validation of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to profile RNA modifications [REFS-6, REFS-7]. Its use as a reference material is essential for the accurate detection and quantification of m3U in biological samples, which is relevant for studies on RNA metabolism, disease biomarkers, and the mechanism of RNA-modifying enzymes.

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